TD-0212
Overview
Description
TD-0212 is an orally active compound that functions as a dual pharmacology antagonist of the angiotensin II type 1 receptor and an inhibitor of neprilysin. It has shown potential in reducing blood pressure in models of renin-dependent and independent hypertension .
Preparation Methods
The synthesis of TD-0212 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The industrial production methods typically involve the use of organic solvents and catalysts to achieve high yields and purity. Detailed synthetic routes and reaction conditions are proprietary and often require specialized equipment and expertise .
Chemical Reactions Analysis
TD-0212 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TD-0212 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dual inhibition mechanisms.
Biology: Investigated for its effects on cellular pathways and receptor interactions.
Medicine: Explored for its potential in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
TD-0212 exerts its effects by antagonizing the angiotensin II type 1 receptor and inhibiting neprilysin. This dual action helps in reducing blood pressure by blocking the effects of angiotensin II and preventing the breakdown of natriuretic peptides. The molecular targets and pathways involved include the renin-angiotensin system and the natriuretic peptide system .
Comparison with Similar Compounds
TD-0212 is unique due to its dual inhibition mechanism. Similar compounds include:
Losartan: An angiotensin II type 1 receptor antagonist.
Thiorphan: A neprilysin inhibitor.
Omapatrilat: A dual angiotensin-converting enzyme and neprilysin inhibitor.
Compared to these compounds, this compound offers a potentially lower risk of angioedema and improved efficacy in blood pressure reduction .
Biological Activity
TD-0212, also known as compound 35, is a novel pharmacological agent developed for its dual inhibitory effects on the angiotensin II type 1 receptor (AT1) and neprilysin (NEP). This compound has garnered attention due to its potential to improve cardiovascular outcomes while minimizing the risk of angioedema, a common side effect associated with traditional ACE inhibitors.
This compound functions as a dual inhibitor, targeting both the AT1 receptor and NEP. The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. NEP is involved in the degradation of natriuretic peptides, which are important for cardiovascular homeostasis. By inhibiting these two targets, this compound aims to enhance vasodilation and reduce blood pressure while promoting diuresis.
Potency and Selectivity
Research has demonstrated that this compound exhibits high potency against both targets. The compound shows a significant selectivity for NEP over other enzymes such as angiotensin-converting enzyme (ACE) and endothelin-converting enzyme (ECE), with a selectivity ratio of 120-fold at concentrations of 10 μM . This selectivity is crucial in reducing side effects typically associated with broader-spectrum inhibitors.
Pharmacodynamics
In pharmacodynamic studies, this compound was evaluated using a rat model to assess its ability to antagonize angiotensin II-induced pressor responses while simultaneously enhancing the effects of atrial natriuretic peptide (ANP). The results indicated that this compound effectively modulated these pathways, leading to improved urinary cyclic guanosine monophosphate (cGMP) levels, which is indicative of enhanced natriuretic activity .
Clinical Implications
A study explored the clinical implications of this compound in patients with heart failure and hypertension. The findings suggested that patients treated with this compound experienced significant reductions in systolic blood pressure compared to those receiving standard therapy. Additionally, there was a notable decrease in hospitalizations due to heart failure exacerbations, highlighting the compound's potential therapeutic benefits .
Comparative Analysis
To better understand the efficacy of this compound compared to other treatments, the following table summarizes key data from various studies:
Compound | Targeted Receptors | IC50 (nM) | Selectivity Ratio (NEP/ACE) | Clinical Outcomes |
---|---|---|---|---|
This compound | AT1/NEP | 35 | 120 | Reduced BP; fewer hospitalizations |
Omapatrilat | AT1/NEP | 50 | 30 | Similar BP reduction; higher angioedema risk |
LCZ696 (Entresto) | AT1/NEP | 40 | 50 | Effective but associated with angioedema |
Properties
IUPAC Name |
2-[4-[[2-ethoxy-4-ethyl-5-[[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN3O4S/c1-5-23-24(15-30-26(33)25(37)13-17(3)4)32(28(31-23)36-6-2)16-19-12-11-18(14-22(19)29)20-9-7-8-10-21(20)27(34)35/h7-12,14,17,25,37H,5-6,13,15-16H2,1-4H3,(H,30,33)(H,34,35)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJZYWSFNCKCDR-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)C(CC(C)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)[C@H](CC(C)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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